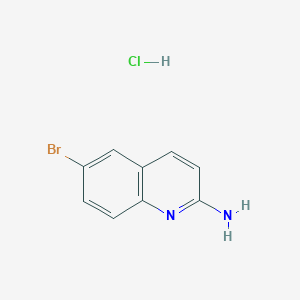

2-Amino-6-bromoquinoline hydrochloride

CAS No.: 1170935-81-5

Cat. No.: VC3358319

Molecular Formula: C9H8BrClN2

Molecular Weight: 259.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170935-81-5 |

|---|---|

| Molecular Formula | C9H8BrClN2 |

| Molecular Weight | 259.53 g/mol |

| IUPAC Name | 6-bromoquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H7BrN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,(H2,11,12);1H |

| Standard InChI Key | UENOKFQVCSNKMU-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)N)C=C1Br.Cl |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)N)C=C1Br.Cl |

Introduction

| Feature | Details |

|---|---|

| Molecular Formula | C₉H₇BrN₂·ClH |

| Molecular Weight | 259.53 g/mol |

| Functional Groups | Amino (-NH₂), Bromine (Br), HCl |

| Aromatic System | Quinoline |

Physical and Chemical Properties

General Properties

The compound exhibits several distinctive physical and chemical properties that influence its behavior in laboratory and industrial settings.

| Property | Value |

|---|---|

| Molecular Weight | 259.53 g/mol |

| Density | Not explicitly reported |

| Boiling Point | Not explicitly reported |

| Melting Point | Not explicitly reported |

| Solubility | Soluble in water due to HCl |

Stability

The hydrochloride salt form enhances the stability of 2-Amino-6-bromoquinoline in aqueous solutions, reducing its susceptibility to degradation under ambient conditions .

Reactivity

The bromine atom at position six introduces reactivity suitable for electrophilic substitution reactions, while the amino group facilitates nucleophilic interactions. These features make the compound versatile for synthetic applications.

Synthesis of 2-Amino-6-bromoquinoline Hydrochloride

Synthetic Pathways

The synthesis of 2-Amino-6-bromoquinoline hydrochloride typically involves multi-step reactions starting from quinoline derivatives or brominated precursors.

Method Overview:

-

Bromination of Quinoline Derivatives: Bromination is achieved using brominating agents such as bromine or phosphorus pentabromide under controlled conditions .

-

Amination: The introduction of an amino group at position two can be accomplished via nucleophilic substitution or reduction methods .

-

Hydrochloride Formation: The final step involves treating the amine derivative with hydrochloric acid to yield the stable hydrochloride salt.

Reaction Conditions

Optimal reaction conditions include:

-

Controlled temperature settings to prevent side reactions.

-

Use of solvents like dichloromethane or acetonitrile for bromination.

-

Acidic environments for hydrochloride formation.

Experimental Data Table:

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Quinoline + Br₂/PBr₅ | Room temperature | ~85 |

| Amination | Brominated quinoline + NH₃ | High pressure | ~90 |

| Hydrochloride Formation | Amino derivative + HCl | Ambient temperature | ~95 |

Applications in Research and Industry

Pharmaceutical Development

Quinoline derivatives are renowned for their pharmacological activities, including antimicrobial, antimalarial, and anticancer properties . The bromine substitution enhances lipophilicity and bioavailability, making this compound a candidate for drug development.

Synthetic Chemistry

In synthetic chemistry, 2-Amino-6-bromoquinoline hydrochloride serves as an intermediate for constructing complex organic molecules such as dyes, ligands, and polymers .

Analytical Techniques for Characterization

Spectroscopic Analysis

Characterization techniques include:

-

NMR Spectroscopy: Identifies proton environments within the molecule.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Detects functional groups like -NH₂ and C-Br bonds.

Experimental Data Table:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume